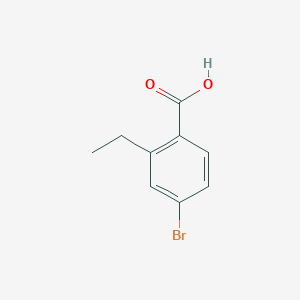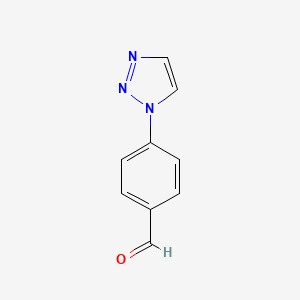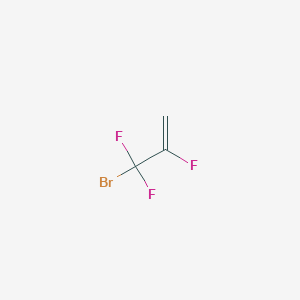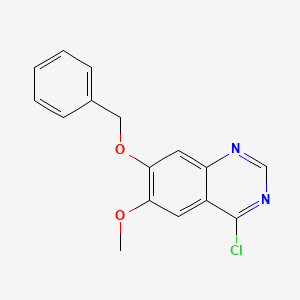
7-(ベンジルオキシ)-4-クロロ-6-メトキシキナゾリン
概要
説明
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (7-BCMQ) is a synthetic compound derived from quinazoline, a heterocyclic aromatic compound. It is a small molecule with a molecular weight of 283.7 g/mol and is soluble in water. 7-BCMQ has been studied extensively for its potential applications in scientific research, such as in cell biology, biochemistry, and pharmacology.
科学的研究の応用
生物活性分子の設計
この化合物は、新規な生物学的に活性な小分子の設計において、スキャフォールドまたはファーマコフォア部分として使用できます 。これは、新しい医薬品が絶えず開発されている医薬品化学の分野で特に役立ちます。
抗菌作用
この化合物を使用して合成できるカルコン誘導体は、製薬化学および医薬品化学において幅広い用途があります 。 それらは抗菌活性があることが示されており、新しい抗生物質の開発に役立つ可能性があります .
アルツハイマー病研究
この化合物から誘導できる一連の4-アミノメチル-7-ベンジルオキシ-2H-クロメン-2-オンは、コリンエステラーゼ(アセチル-およびブチリル-、AChEおよびBChE)およびモノアミンオキシダーゼB(MAO B)の複数の阻害剤を特定することを目的として、潜在的なアルツハイマー病治療薬として調査されました .
抗凝固作用
この化合物を使用して合成できるクマリン含有化合物は、抗凝固作用を含む多様な薬理作用を示してきました .
抗炎症作用
クマリン含有化合物は、抗炎症効果も示しています 。これは、さまざまな炎症性疾患の治療に役立つ可能性があります。
抗腫瘍効果
クマリン含有化合物は、抗腫瘍効果を示してきました 。これは、がん治療における潜在的な用途を示唆しています。
作用機序
Target of Action
It is known that benzyloxy moieties can help increase egfr kinase inhibitory activity . This suggests that the compound could potentially interact with EGFR kinases, which play a crucial role in cell signaling pathways related to cell growth and survival .
Mode of Action
For instance, the bulky benzyloxy moiety has been found to increase EGFR kinase inhibitory activity . This suggests that the compound could potentially inhibit EGFR kinases, thereby affecting cell signaling pathways related to cell growth and survival .
Biochemical Pathways
If the compound does indeed interact with egfr kinases as suggested, it could potentially affect various cell signaling pathways related to cell growth and survival .
Pharmacokinetics
One source suggests that the compound has high gi absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor , which could potentially affect its metabolism and hence its bioavailability.
Result of Action
If the compound does indeed inhibit egfr kinases as suggested, it could potentially affect cell signaling pathways related to cell growth and survival .
Action Environment
It is known that various environmental factors, such as ph, temperature, and the presence of other substances, can influence the action and stability of chemical compounds in general .
生化学分析
Biochemical Properties
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cytochrome P450 isozymes such as CYP1A2 and CYP3A4 . These interactions are crucial as they influence the metabolic pathways and the biotransformation of other compounds. The nature of these interactions involves the binding of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. This modulation can affect the overall metabolic flux and the levels of metabolites within the cell.
Cellular Effects
The effects of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can alter the expression of genes involved in detoxification processes by modulating the activity of transcription factors such as the aryl hydrocarbon receptor (AhR). Additionally, this compound affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the metabolic profile of the cell .
Molecular Mechanism
The molecular mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and receptors, leading to changes in their activity. For example, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the metabolism of substrates. Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can lead to adaptive changes in cellular metabolism and gene expression, indicating its potential for long-term modulation of cellular processes .
Dosage Effects in Animal Models
The effects of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in animal models have been studied to determine its dosage-dependent effects. Different dosages of this compound can lead to varying outcomes, with threshold effects observed at specific concentrations. At low doses, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline may exhibit beneficial effects by modulating enzyme activities and metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and oxidative stress. These findings highlight the importance of dosage optimization in the application of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in biochemical research .
Metabolic Pathways
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. This compound can be metabolized by CYP1A2 and CYP3A4, leading to the formation of metabolites that can further participate in biochemical reactions. The involvement of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in these pathways can affect the overall metabolic flux and the levels of key metabolites within the cell. Additionally, this compound can influence the activity of other enzymes and cofactors, thereby modulating the metabolic network .
Transport and Distribution
The transport and distribution of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by solute carriers and ATP-binding cassette transporters, facilitating its distribution to various cellular compartments. Once inside the cell, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .
特性
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443221 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162364-72-9 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

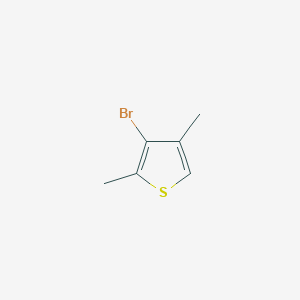

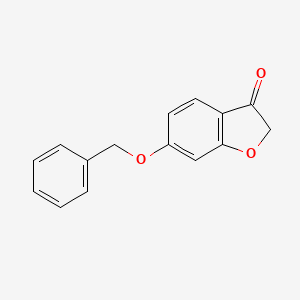
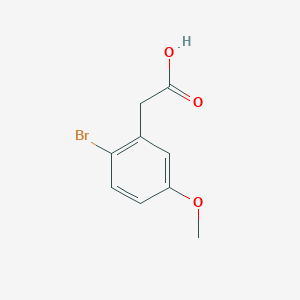
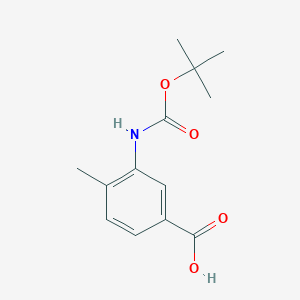



![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)

